1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- 1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16569154
InChI: InChI=1S/C9H6N2O3/c12-8-2-1-6-7(11-8)3-5(4-10-6)9(13)14/h1-4,6H,(H,13,14)
SMILES:
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol

1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo-

CAS No.:

Cat. No.: VC16569154

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- -

Specification

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
IUPAC Name 6-oxo-8aH-1,5-naphthyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H6N2O3/c12-8-2-1-6-7(11-8)3-5(4-10-6)9(13)14/h1-4,6H,(H,13,14)
Standard InChI Key PKDYGPDBXPBUEV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)N=C2C1N=CC(=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- consists of a naphthyridine core—a fused bicyclic system with nitrogen atoms at positions 1 and 5. The 5,6-dihydro-6-oxo moiety introduces a ketone group at position 6 and a single bond between carbons 5 and 6, rendering the molecule partially saturated (Figure 1). The carboxylic acid group at position 3 enhances its polarity and capacity for hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H6N2O3\text{C}_9\text{H}_6\text{N}_2\text{O}_3
Molecular Weight190.16 g/mol
Density1.285±0.06 g/cm³ (Predicted)
Boiling Point439.0±45.0 °C (Predicted)
pKa10.71±0.20 (Predicted)

The predicted pKa of 10.71 suggests moderate acidity, likely attributable to the carboxylic acid group . The density and boiling point align with trends observed in similar bicyclic heteroaromatics, though experimental validation is needed .

Spectroscopic and Computational Data

Computational studies using PubChem’s tools confirm the stability of the planar naphthyridine core, with the carboxylic acid group adopting a conformation perpendicular to the ring . The SMILES notation \text{C1=CC(=O)NC2=C1N=CC(=C2)C(=O)O accurately represents connectivity, while the InChIKey ROCSLKUJNBIKMI-UHFFFAOYSA-N\text{ROCSLKUJNBIKMI-UHFFFAOYSA-N} facilitates database searches .

Synthesis and Manufacturing

Classical Synthetic Routes

The Skraup and Friedländer reactions are cornerstone methods for constructing the 1,5-naphthyridine scaffold. In the Skraup reaction, quinoline derivatives are formed via cyclization of glycerol with substituted anilines under acidic conditions. For 1,5-naphthyridines, iodine or mm-nitrobenzenesulfonic acid sodium salt (mm-NO2_2PhSO3_3Na) serves as an oxidant, achieving yields of 45–50% . For example, 3-bromo-1,5-naphthyridine is synthesized via a modified Skraup protocol using mm-NO2_2PhSO3_3Na, enabling regioselective bromination .

Modern Methodologies

MethodReagents/ConditionsYield (%)Reference
Skraup ReactionI2_2, dioxane/water, reflux45–50
Friedländer CondensationAlCl3_3, DMF, 110°C60
Cross-CouplingPd(PPh3_3)4_4, K2_2CO3_375

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient naphthyridine ring undergoes electrophilic substitution at positions 2 and 4. Nitration using HNO3_3/H2_2SO4_4 introduces nitro groups, which can be reduced to amines for further functionalization . Halogenation with PCl5_5 or Br2_2 affords chloro- or bromo-derivatives, pivotal for cross-coupling reactions .

Nucleophilic Attack

Nucleophiles such as amines or alkoxides attack the carbonyl group at position 6, enabling the synthesis of ethers or amides. For instance, treatment with 2-bromoethanol and Cs2_2CO3_3 yields N-alkylated derivatives .

Metal Complexation

The nitrogen atoms and carboxylic acid group facilitate coordination to transition metals. Complexes with Cu(II) and Fe(III) exhibit enhanced catalytic activity in oxidation reactions, while Ru(II) complexes are explored for photodynamic therapy .

Applications in Medicinal Chemistry

Antimicrobial and Anticancer Activity

Naphthyridine derivatives demonstrate broad-spectrum antimicrobial activity. The carboxylic acid moiety enhances membrane permeability, enabling targeting of bacterial DNA gyrase. In cancer research, 1,5-naphthyridine-3-carboxylic acid derivatives inhibit topoisomerase II, inducing apoptosis in leukemia cell lines .

Immunomodulatory Effects

Structural analogs like canthin-6-one suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models, suggesting potential for treating autoimmune disorders.

Table 3: Biological Activity Profile

ActivityModel SystemIC50_{50}Reference
AntibacterialE. coli (ATCC 25922)12.5 µg/mL
AnticancerHL-60 leukemia cells8.2 µM
Anti-inflammatoryLPS-stimulated macrophages15.3 µM

Industrial and Material Science Applications

Ligands in Catalysis

The compound’s ability to coordinate metals underpins its use in homogeneous catalysis. Pd(II) complexes catalyze C–C bond formations, such as Heck and Suzuki reactions, with turnover numbers exceeding 104^4 .

Organic Electronics

Conjugated polymers incorporating 1,5-naphthyridine units exhibit tunable luminescence and charge transport properties, making them candidates for OLEDs and organic photovoltaics .

Comparison with Related Compounds

Table 4: Derivative Comparison

CompoundMolecular FormulaMolar Mass (g/mol)Key Feature
Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylateC11H10N2O3\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3218.21Enhanced lipophilicity
Methyl 6-oxo-1,5-naphthyridine-3-carboxylateC10H8N2O3\text{C}_{10}\text{H}_8\text{N}_2\text{O}_3204.18Esterified carboxylic acid

Ester derivatives exhibit improved bioavailability compared to the parent carboxylic acid, as evidenced by logP values (e.g., ethyl ester: 1.85 vs. parent: 0.92) .

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